3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a fused triazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Scientific Research Applications
3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and viral infections due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .
Future Directions
The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .
Mechanism of Action
Target of Action
It has been found to show significant activity against various cancer cell lines .
Mode of Action
It has been shown to possess broad-spectrum anticancer activity , suggesting that it may interact with multiple targets within cancer cells to exert its effects.
Biochemical Pathways
Given its broad-spectrum anticancer activity , it is likely that it impacts a variety of cellular processes and pathways associated with cancer cell proliferation and survival.
Result of Action
The compound has been shown to possess broad-spectrum anticancer activity, demonstrating effectiveness against a variety of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, renal cancer, prostate cancer, and breast cancer . This suggests that the compound’s action results in the inhibition of cancer cell proliferation and potentially the induction of cancer cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with guanidine to form a key intermediate, which is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Known for its potential as an enzyme inhibitor and anticancer agent.
Pyrimido[5,4-e][1,2,4]triazine: Exhibits a range of biological activities, including antimicrobial and anticancer properties
Uniqueness
3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its unique structural features, such as the presence of a chlorophenyl group and a fused triazine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN6O2/c1-20-11-10(12(22)17-14(20)23)21-6-9(18-19-13(21)16-11)7-2-4-8(15)5-3-7/h2-5H,6H2,1H3,(H,16,19)(H,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSXLTJLRKSQIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CC(=NNC3=N2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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